molecular formula C11H6N2O3S B8718480 Benzoxazole, 5-nitro-2-(2-thienyl)- CAS No. 51299-39-9

Benzoxazole, 5-nitro-2-(2-thienyl)-

Cat. No.: B8718480
CAS No.: 51299-39-9
M. Wt: 246.24 g/mol
InChI Key: LXJMKZYXFBAYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzoxazole (B165842) Derivatives in Heterocyclic Chemistry

Benzoxazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention from researchers due to their diverse chemical properties and wide range of applications. kuey.netnih.govglobalresearchonline.net The inherent aromaticity of the benzoxazole core imparts relative stability, while the presence of heteroatoms (nitrogen and oxygen) creates reactive sites that allow for extensive functionalization. globalresearchonline.net This structural versatility is a key reason for their prominence in drug discovery and materials science. nih.govmdpi.com

The synthesis of 2-substituted benzoxazoles is a major focus in organic chemistry. mdpi.com These compounds are recognized for their potential in various fields, including as fluorescent probes. globalresearchonline.net The ability to introduce a wide variety of substituents at the 2-position, as well as on the benzene (B151609) ring, allows for the fine-tuning of the molecule's electronic and steric properties, leading to a broad spectrum of chemical behaviors. researchgate.net

Historical Context and Evolution of Research on Substituted Benzoxazoles

Research into benzoxazole and its derivatives has a rich history, with synthetic methods evolving to become more efficient and versatile. Traditionally, the synthesis of 2-substituted benzoxazoles involved the condensation of o-aminophenols with carboxylic acids or their derivatives, often under harsh conditions. jocpr.com Another established method is the oxidative cyclization of phenolic Schiff bases. jocpr.com

Over the years, significant efforts have been directed towards developing milder and more efficient catalytic systems for benzoxazole synthesis. These include the use of various catalysts and reaction conditions to improve yields and expand the scope of accessible derivatives. jocpr.com The development of novel synthetic strategies remains an active area of research, with a focus on creating complex and functionally diverse benzoxazole-containing molecules. mdpi.comresearchgate.net

Specific Research Focus on Benzoxazole, 5-nitro-2-(2-thienyl)- and Related Analogues

Within the vast family of benzoxazoles, "Benzoxazole, 5-nitro-2-(2-thienyl)-" represents a specific area of investigation. This compound combines the benzoxazole core with two key functional groups: a nitro group at the 5-position and a 2-thienyl group at the 2-position. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the benzoxazole ring system. The thienyl group, a five-membered aromatic ring containing a sulfur atom, introduces another heterocyclic moiety with its own distinct chemical characteristics.

Research on this particular compound and its analogues is often driven by the quest for new molecules with specific biological activities. For instance, the synthesis of various 5-nitro-benzoxazole derivatives has been explored in the context of developing new therapeutic agents. researchgate.net The combination of the nitro group and a heterocyclic substituent at the 2-position, such as a thienyl or pyridyl group, has been a strategy in the design of novel compounds. mdpi.comnih.gov

One documented synthesis of 5-nitro-2-(2-thienyl)benzoxazole involves the reaction of 2-amino-4-nitrophenol (B125904) with lead(IV) acetate (B1210297) in ethanol. molaid.com This compound can then serve as a precursor for further chemical modifications. For example, the nitro group can be reduced to an amino group, yielding 2-(thiophen-2-yl)-1,3-benzoxazol-5-amine, which can be further derivatized. molaid.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51299-39-9

Molecular Formula

C11H6N2O3S

Molecular Weight

246.24 g/mol

IUPAC Name

5-nitro-2-thiophen-2-yl-1,3-benzoxazole

InChI

InChI=1S/C11H6N2O3S/c14-13(15)7-3-4-9-8(6-7)12-11(16-9)10-2-1-5-17-10/h1-6H

InChI Key

LXJMKZYXFBAYBF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Benzoxazole, 5 Nitro 2 2 Thienyl

Catalytic Approaches for Benzoxazole (B165842) Core Synthesis

The formation of the benzoxazole ring is a critical step, and numerous catalytic methods have been developed to achieve this transformation efficiently. These approaches range from transition-metal-catalyzed reactions to more environmentally benign metal-free and Brønsted acid-catalyzed protocols.

Palladium-Catalyzed C-H Arylation Mechanisms in Benzoxazole Synthesis

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylbenzoxazoles. This method avoids the pre-functionalization of the benzoxazole ring, making it an atom-economical approach. An efficient room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl and heteroaryl bromides has been developed using a Pd(OAc)2/NiXantphos-based catalyst. nih.gov This deprotonative cross-coupling process (DCCP) allows for the introduction of various aryl groups in good to excellent yields (75–99%). nih.gov The high reactivity of this catalytic system is attributed to the potential deprotonation of the NiXantphos ligand's N-H bond under basic conditions. nih.gov This methodology represents the first instance of a Pd(OAc)2/NiXantphos-based catalyst effectively promoting the functionalization of sp2 hybridized C-H bonds at room temperature. nih.gov

Other palladium-catalyzed methods include the carbonylation and condensation of aromatic halides with o-aminophenols. acs.orgacs.org This approach is tolerant of a wide array of functional groups on both aromatic rings, providing good to excellent yields of the desired 2-arylbenzoxazoles. acs.org The mechanism involves the palladium-catalyzed carbonylation of an aryl halide, followed by reaction with an o-aminophenol and subsequent dehydrative cyclization. acs.org

Table 1: Palladium-Catalyzed Synthesis of 2-Arylbenzoxazoles

Catalyst System Reactants Key Features Yield (%) Reference
Pd(OAc)₂/NiXantphos Benzoxazole, Aryl/Heteroaryl Bromides Room temperature, Deprotonative cross-coupling 75-99 nih.gov

Metal-Free and Green Chemistry Protocols for Benzoxazole Derivatives

In recent years, there has been a significant shift towards the development of metal-free and green synthetic protocols for benzoxazole synthesis to minimize environmental impact. One such strategy involves the direct oxidative cyclization of catechols and primary amines using either a DDQ/EA or an O₂/water oxidative system. researchgate.net The DDQ/EA system shows broad substrate and functional group compatibility, while the O₂/water system is milder, greener, and more economical, particularly for the synthesis of C-2 alkyl-substituted benzoxazoles. researchgate.net

Another metal-free approach utilizes a novel Fe3O4@SiO2-imidazol-I nanocatalyst for the synthesis of benzoxazole derivatives from catechol, a ketone, and ammonium (B1175870) acetate (B1210297) in dimethylformamide (DMF) at 140 °C. biolmolchem.com A key advantage of this catalyst is its recyclability for up to five consecutive reaction cycles, which can significantly reduce costs and improve the efficiency of the synthesis process. biolmolchem.com Furthermore, a weak base-mediated intramolecular carbon-oxygen bond formation of ortho-haloanilides offers a metal-free pathway to benzoxazole derivatives. rsc.org This reaction proceeds efficiently for a range of benzoxazoles in good to excellent yields. rsc.org

An environmentally friendly method for synthesizing benzoxazoles involves the use of imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) under solvent-free sonication. nih.gov This protocol is characterized by mild reaction conditions, a short reaction time of 30 minutes, and water as the only byproduct, with product yields reaching up to 90%. nih.gov

Table 2: Metal-Free and Green Protocols for Benzoxazole Synthesis

Catalyst/Reagent System Reactants Conditions Key Advantages Yield (%) Reference
DDQ/EA or O₂/water Catechols, Primary Amines Room temperature (DDQ/EA) or 80°C (O₂/water) Metal-free, Green Varies researchgate.net
Fe₃O₄@SiO₂-imidazol-I Catechol, Ketone, Ammonium Acetate 140°C in DMF Recyclable catalyst Varies biolmolchem.com
Weak Base (e.g., K₂CO₃) o-Haloanilides 100°C in DMSO Metal-free Good to Excellent rsc.org

Brønsted Acidic Ionic Liquid Catalysis in Benzoxazole Formation

Brønsted acidic ionic liquids (BAILs) have emerged as efficient and reusable catalysts for the synthesis of benzoxazoles. A reusable BAIL gel, created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), has been successfully employed. nih.govacs.org This heterogeneous catalyst facilitates the condensation-aromatization of o-aminophenols and benzaldehydes under solvent-free conditions. nih.govacs.org The use of this BAIL gel offers high yields of the desired products, simple work-up procedures, and the ability to recycle the catalyst without a significant loss of activity for at least five runs. nih.govacs.org The catalytic activity is enhanced by grafting the BAIL onto the TEOS surface, which also simplifies its recovery from the reaction mixture. nih.govacs.org This method is noted for its high yields and the negligible leaching of the ionic liquid into the product. nih.gov

Table 3: Brønsted Acidic Ionic Liquid Catalyzed Benzoxazole Synthesis

Catalyst Reactants Conditions Key Features Yield (%) Reference

Strategies for Functionalization and Derivatization of the Benzoxazole Ring System

To synthesize the target molecule, "Benzoxazole, 5-nitro-2-(2-thienyl)-", the benzoxazole core must be functionalized with a nitro group at the 5-position and a thienyl group at the 2-position.

Introduction of Nitro Substituents at the 5-Position of the Benzoxazole Scaffold

The introduction of a nitro group at the 5-position of the benzoxazole ring is typically achieved by starting with a pre-functionalized precursor. A common strategy involves the use of 4-nitro-2-aminophenol as a starting material. For instance, the reaction of 4-nitro-2-aminophenol with furoic acid leads to the formation of N-(2-Hydroxy-5-nitro-phenyl) furan-2-carboxamide, which can then be cyclized to the corresponding 5-nitro-benzoxazole derivative. nih.gov Another approach involves the use of 2-nitrophenols in reactions with styrenes, promoted by elemental sulfur and DABCO, to form 2-benzyl benzoxazoles, which could potentially be further modified. rsc.org

A direct synthesis of a 5-nitro-benzoxazole derivative involves the treatment of 5-nitrobenzo[d]oxazole-2-thiol with thionyl chloride and a catalytic amount of DMF to yield 2-chloro-5-nitro-benzoxazole. chemicalbook.com This intermediate can then undergo further substitution reactions at the 2-position.

Incorporation of Thienyl Moieties at the 2-Position and Precursor Utilization

The thienyl group can be introduced at the 2-position of the benzoxazole scaffold through several methods. One of the most direct approaches is the condensation of an o-aminophenol with a thiophene-based carboxylic acid or aldehyde. The palladium-catalyzed direct 2-arylation of benzoxazoles with heteroaryl bromides, such as 2-bromothiophene, provides a powerful route to 2-thienyl benzoxazoles. nih.gov

The synthesis of 2-substituted benzoxazoles can be achieved through the cyclization of appropriately functionalized precursors. nih.gov For the synthesis of "Benzoxazole, 5-nitro-2-(2-thienyl)-", a plausible route would involve the condensation of 2-amino-4-nitrophenol (B125904) with thiophene-2-carboxaldehyde or a derivative thereof. This reaction would simultaneously form the benzoxazole ring and introduce the desired substituents at the 2- and 5-positions.

Table 4: Compound Names Mentioned in the Article

Compound Name
Benzoxazole, 5-nitro-2-(2-thienyl)-
2-Arylbenzoxazoles
Pd(OAc)₂
NiXantphos
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
EA (Ethyl Acetate)
Fe₃O₄@SiO₂-imidazol-I
DMF (Dimethylformamide)
K₂CO₃ (Potassium Carbonate)
DMSO (Dimethyl Sulfoxide)
LAIL@MNP (Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles)
1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate
TEOS (Tetraethyl Orthosilicate)
N-(2-Hydroxy-5-nitro-phenyl) furan-2-carboxamide
4-nitro-2-aminophenol
Furoic acid
2-Nitrophenols
DABCO (1,4-Diazabicyclo[2.2.2]octane)
5-Nitrobenzo[d]oxazole-2-thiol
Thionyl chloride
2-Chloro-5-nitro-benzoxazole
2-Bromothiophene
2-Amino-4-nitrophenol

Regioselective Substituent Introduction on the Benzoxazole Framework

The functionalization of a pre-formed benzoxazole skeleton is a powerful strategy for generating structural diversity. For the Benzoxazole, 5-nitro-2-(2-thienyl)- framework, the introduction of additional substituents is governed by the directing effects of the existing groups. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, its potent electron-withdrawing nature makes the benzene (B151609) ring of the benzoxazole core susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity is particularly pronounced at the positions ortho and para to the nitro group. libretexts.org Therefore, if a suitable leaving group, such as a halogen, is present at the C4 or C6 position, it can be displaced by a variety of nucleophiles. A plausible strategy for regioselective functionalization would involve the synthesis of a halogen-substituted precursor, such as 5-nitro-2-(2-thienyl)-6-chlorobenzoxazole, which could then undergo nucleophilic substitution. The reaction proceeds via a Meisenheimer complex, an intermediate anion stabilized by the electron-withdrawing nitro group. libretexts.org This approach allows for the controlled introduction of a wide range of functional groups.

Studies on other nitro-substituted heterocyclic systems, such as nitroimidazoles and nitroisoxazoles, have demonstrated the feasibility of this SNAr strategy. rsc.orgresearchgate.net In these cases, nitro groups effectively activate the heterocyclic core for substitution reactions with various nucleophiles under mild conditions. rsc.orgnih.gov For instance, the substitution of a halogen at the position adjacent (ortho) to the nitro group is often highly efficient.

Table 1: Regioselective Functionalization Strategies via Nucleophilic Aromatic Substitution (SNAr)
Precursor TypePosition of Leaving Group (LG)Activating GroupPotential NucleophilesKey PrincipleReference
Halogenated 5-NitrobenzoxazoleC4 or C65-Nitro groupAlkoxides (RO⁻), Amines (R₂NH), Thiolates (RS⁻)The nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the leaving group. libretexts.org
5-NitroisoxazolesC45-Nitro groupVarious N, O, S, and C-nucleophilesExcellent regioselectivity is observed in the substitution of the nitro group itself or an adjacent leaving group. rsc.org
2-(2-Nitrophenyl)-1H-benzimidazolesortho to N=CNitro group activated by benzimidazole (B57391)Intramolecular alkoxidesIntramolecular SNAr of the nitro group occurs under mild conditions. nih.gov

Oxidative Cyclization Protocols in Benzoxazole Synthesis

The formation of the benzoxazole ring through oxidative cyclization is a common and effective strategy. nih.gov For the synthesis of Benzoxazole, 5-nitro-2-(2-thienyl)-, this typically involves the condensation of 2-amino-4-nitrophenol with a thiophene-2-carboxaldehyde derivative, followed by or concurrent with an oxidative cyclization step. A variety of catalysts and oxidants can be employed for this transformation.

The most prevalent methods involve the condensation of a 2-aminophenol (B121084) with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization. nih.gov Metal catalysts, particularly those based on copper and iron, are frequently used to facilitate this process. acs.orgrsc.org For example, copper(I) iodide (CuI) has been shown to be an effective catalyst for the cyclization of ortho-haloanilides and related precursors. organic-chemistry.org Iron-catalyzed systems can achieve the synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols in a cascade reaction involving nitro reduction, condensation, and dehydrogenation. acs.org

More recently, greener and more sustainable methods have been developed. These include metal-free oxidative cyclization protocols and electrochemical methods. rsc.orgresearchgate.net An electrochemical approach offers the advantage of avoiding chemical oxidants, generating hydrogen as the only byproduct. rsc.org The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Table 2: Comparison of Oxidative Cyclization Protocols for Benzoxazole Synthesis
MethodCatalyst/ReagentPrecursorsKey FeaturesReference
Copper-Catalyzed CyclizationCuI / 1,10-phenanthrolineo-HaloanilidesBelieved to proceed via an oxidative insertion/reductive elimination pathway. organic-chemistry.org
Iron-Catalyzed CascadeIron saltso-Nitrophenols and benzylic alcoholsInvolves in-situ nitro reduction, condensation, and dehydrogenation. acs.org
Metal-Free Oxidative CyclizationO₂/water or DDQ/EACatechols and primary aminesOffers a green and economical alternative to metal-catalyzed methods. researchgate.net
Electrochemical SynthesisTransition metal- and oxidant-freeOlefinic amides and thiophenolsMild conditions with H₂ as the only byproduct. rsc.org
Sulfur-Promoted CyclizationElemental Sulfur / DABCO2-Nitrophenols and styrenesA method for synthesizing 2-benzyl benzoxazoles. rsc.org

Multicomponent Reaction Methodologies for Benzoxazole, 5-nitro-2-(2-thienyl)- Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for Benzoxazole, 5-nitro-2-(2-thienyl)- has not been explicitly reported, the principles of MCRs can be applied to design a plausible synthetic route.

A potential MCR approach could be based on the Ugi or a related isocyanide-based reaction. thieme-connect.com For instance, a three-component reaction involving 2-amino-4-nitrophenol, thiophene-2-carboxaldehyde, and an isocyanide could, in principle, lead to an intermediate that cyclizes to form the desired benzoxazole. The Ugi reaction is known for its ability to generate molecular diversity and has been applied to the synthesis of various heterocyclic scaffolds. thieme-connect.comnih.gov

Another possibility involves a condensation cascade. A one-pot reaction of 2-amino-4-nitrophenol, thiophene-2-carboxaldehyde, and an oxidizing agent could be considered a type of MCR, streamlining the synthesis process by avoiding the isolation of the Schiff base intermediate. The development of novel MCRs for the synthesis of polysubstituted nitropyridines and other heterocycles suggests that similar strategies could be successfully applied to the synthesis of complex benzoxazoles. researchgate.net

Advanced Synthetic Route Optimization and Reaction Pathway Analysis

Optimizing the synthetic route to Benzoxazole, 5-nitro-2-(2-thienyl)- is crucial for improving yield, reducing costs, and enhancing the environmental profile of the synthesis. Optimization can involve the systematic variation of reaction parameters such as catalyst, solvent, temperature, and reaction time. researchgate.net For example, the use of ionic liquids or solvent-free conditions can lead to faster reactions and easier product isolation. nih.gov

Reaction pathway analysis provides a deeper understanding of the reaction mechanism, which can guide optimization efforts. For benzoxazole synthesis via cyclization of 2-aminophenol derivatives, several mechanistic pathways have been proposed. One common pathway involves the formation of a Schiff base, followed by intramolecular cyclization to a dihydrobenzoxazole intermediate, which is then oxidized to the final product. nih.gov An alternative pathway in biosynthesis proceeds through an unstable ester that rearranges to a hemiorthoamide intermediate before eliminating water to form the benzoxazole ring. nih.gov

In syntheses involving amide activation, such as with triflic anhydride (B1165640) (Tf₂O), the reaction is proposed to proceed through an amidinium salt intermediate. This is then attacked by the amino group of the 2-aminophenol, followed by intramolecular cyclization and elimination. nih.gov Understanding these pathways can help in minimizing the formation of byproducts and maximizing the yield of the desired compound. Comparing different synthetic strategies, such as a linear synthesis versus a convergent MCR, is also a key aspect of route optimization. nih.gov


Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Benzoxazole, 5 Nitro 2 2 Thienyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For benzoxazole (B165842) derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons on the benzoxazole ring system and any substituents. For instance, in a related compound, 5-nitrobenzoxazole, the proton at position 4 appears as a doublet of doublets, while the protons at positions 6 and 7 also exhibit distinct splitting patterns that allow for their assignment. rsc.org The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the electronic properties of the substituent at the 2-position. In the case of a thienyl substituent, characteristic doublets and triplets for the thiophene (B33073) ring protons would be expected in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the benzoxazole and thienyl rings are indicative of their electronic environment. For example, in 5-nitrobenzoxazole, the carbon atoms directly attached to the nitro group and the oxygen and nitrogen of the oxazole (B20620) ring show characteristic downfield shifts. rsc.org The presence of the thienyl group at the 2-position would further influence the chemical shifts of the benzoxazole carbons, particularly C2.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Benzoxazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Nitrobenzoxazole rsc.orgCDCl₃8.70 (d, J = 2.3 Hz, 1H), 8.37 (dd, J = 9.0, 2.3 Hz, 1H), 8.28 (s, 1H), 7.72 (d, J = 9.0 Hz, 1H)155.14, 153.38, 145.45, 140.43, 121.73, 117.17, 111.37
5-Nitro-2-p-tolylbenzoxazole rsc.orgCDCl₃8.57 (d, J = 2.2 Hz, 1H), 8.26 (dd, J = 8.9, 2.2 Hz, 1H), 8.10 (d, J = 8.1 Hz, 2H), 7.63 (d, J = 8.9 Hz, 1H), 7.34 (d, J = 8.1 Hz, 2H)Not Provided
2-(2-Chlorophenyl)-5-methylbenzo[d]oxazole jbarbiomed.comCDCl₃2.50 (s, 3H), 7.22 (d, 1H, J = 8.4 Hz), 7.48 (d, 1H, J = 8.4 Hz), 7.59 (s, 1H), 8.35-8.41 (m, 4H)21.6, 110.4, 120.5, 124.3, 127.6, 128.4, 133.0, 135.3, 142.2, 149.4, 160.8, 162.7

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For Benzoxazole, 5-nitro-2-(2-thienyl)-, the IR spectrum would be expected to show several key absorption bands. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. esisresearch.orgesisresearch.org The benzoxazole ring system would exhibit characteristic C=N stretching vibrations around 1500-1690 cm⁻¹ and C-O-C stretching vibrations. esisresearch.orgesisresearch.org Specifically, for 5-nitro-2-(4-nitrobenzyl) benzoxazole, the C=N stretching mode was assigned at 1536 cm⁻¹. esisresearch.org

The thienyl group would contribute to the C-H stretching vibrations of the aromatic ring, typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring, usually found in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is often weaker and can be found in the fingerprint region.

A study on 5-nitro-2-(4-nitrobenzyl) benzoxazole reported the C=N stretching skeletal band in the range of 1672–1566 cm⁻¹. esisresearch.org Another study on 5-nitro-2-phenylbenzoxazole observed the C=N stretching mode at 1526 cm⁻¹ in the IR spectrum. esisresearch.org These values provide a reference for the expected C=N stretching frequency in the target molecule.

Table 2: Characteristic IR Absorption Bands for Benzoxazole, 5-nitro-2-(2-thienyl)- and Analogues

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
Nitro (NO₂)Asymmetric Stretch1500-1560 esisresearch.orgesisresearch.org
Nitro (NO₂)Symmetric Stretch1300-1370 esisresearch.orgesisresearch.org
Benzoxazole (C=N)Stretch1500-1690 esisresearch.orgesisresearch.org
Benzoxazole (C-O-C)Asymmetric Stretch~1250 esisresearch.org
Benzoxazole (C-O-C)Symmetric Stretch~1073 esisresearch.org
Thiophene (C-H)Stretch>3000
Thiophene (C=C)Stretch1400-1600

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

For Benzoxazole, 5-nitro-2-(2-thienyl)-, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can be used to deduce the connectivity of the different structural motifs. Common fragmentation pathways for benzoxazole derivatives may involve the cleavage of the oxazole ring, loss of the nitro group (as NO or NO₂), and fragmentation of the thienyl substituent. The study of the mass spectra of related compounds, such as 2-amino-4-(5-nitro-2-furyl)thiazole metabolites, has shown complex fragmentation patterns including skeletal rearrangements. nih.gov This highlights the importance of careful analysis of the fragmentation data to propose plausible fragmentation mechanisms and confirm the structure.

For example, in the mass spectrum of 2-(2-chlorophenyl)-5-methylbenzo[d]oxazole, the molecular ion peak [M⁺] was observed at m/z 254. jbarbiomed.com This corresponds to the calculated molecular weight of the compound.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λ_max) provides information about the extent of conjugation in the molecule.

The UV-visible absorption spectrum of Benzoxazole, 5-nitro-2-(2-thienyl)- is expected to show absorption bands corresponding to π-π* and n-π* transitions. The extended conjugation provided by the benzoxazole and thienyl rings, along with the influence of the nitro group, will determine the position of the absorption maxima. In a study of diketopyrrolopyrrole derivatives functionalized with benzoxazole, the absorption spectra showed strong bands in the visible region, attributed to intramolecular charge transfer between donor (thiophene) and acceptor moieties. chemrxiv.org

Fluorescence spectroscopy provides information about the emission of light from the excited state as the molecule returns to the ground state. The fluorescence quantum yield and lifetime are important photophysical parameters. The presence of the nitro group, which is a known fluorescence quencher, may lead to weak or no fluorescence for Benzoxazole, 5-nitro-2-(2-thienyl)-. However, some nitro-stilbene derivatives with benzophenones have been shown to exhibit fluorescence. researchgate.net

A study on 2-(p-nitrobenzyl)benzoxazole reported its ultraviolet absorption spectrum was examined in the range of 200–800 nm. esisresearch.org Another study on weakly coupled diketopyrrolopyrroles with benzoxazole moieties showed that the introduction of a thiophene linker resulted in a significant red-shift of both absorption and emission spectra. nih.gov

Table 3: Photophysical Data for Analogous Compounds

CompoundSolventAbsorption λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ_f)Reference
R-BOX (Diketopyrrolopyrrole with benzoxazole)Chloroform620625-8500.52 chemrxiv.org
Diketopyrrolopyrrole with 2-(2′-methoxyphenyl)benzoxazolo-thiopheneDCM610-620~650Not Provided nih.gov

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction analysis of Benzoxazole, 5-nitro-2-(2-thienyl)- would provide an unambiguous confirmation of its structure. The resulting crystal structure would reveal the planarity of the benzoxazole and thienyl rings and the dihedral angle between them. It would also provide detailed information about the geometry of the nitro group and its orientation relative to the benzoxazole ring.

For instance, the crystal structure of a nitro-stilbene derivative with a benzophenone (B1666685) moiety was determined, revealing details about the dihedral angles between the various aromatic rings. researchgate.net While no crystal structure for the specific title compound was found in the search results, the analysis of related structures provides a framework for understanding the expected solid-state packing and intermolecular interactions. For example, the crystal structure of 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline has been reported, providing insights into the solid-state arrangement of similar heterocyclic systems. researchgate.net

Computational and Theoretical Investigations of Benzoxazole, 5 Nitro 2 2 Thienyl

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. researchgate.netdergipark.org.tr For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), are employed to analyze their molecular geometry and electronic structure. researchgate.netdergipark.org.tr These calculations are crucial for understanding the structure-activity relationships of these compounds. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. semanticscholar.org

For instance, in a study of (Z)-4,4'-bis(3-nitro-2-benzoxazolyl)stilbene, the HOMO-LUMO energy gap in the ground state was calculated to be 3.34 eV. physchemres.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. semanticscholar.org This analysis is instrumental in predicting the charge transfer that can occur within the molecule. esisresearch.org

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
(Z)-4,4'-bis(3-nitro-2-benzoxazolyl)stilbene--3.34 physchemres.org
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (B1680401)-6.0504-3.24462.8058 nih.gov

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich) and blue areas representing positive potential (electron-poor).

Analysis of the charge distribution, often through methods like Mulliken population analysis, reveals the net atomic charges on each atom in the molecule. nih.govasianpubs.org For example, in 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the nitrogen atoms in the quinoxaline ring exhibit high electronegativity and possess the lowest net atomic charges. nih.gov This information is crucial for understanding the molecule's stability, reactivity, and electronic structure. nih.gov

Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Hardness)

Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Softness (S): The reciprocal of hardness.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated to predict the reactivity of compounds towards nucleophilic and electrophilic attacks. researchgate.net Local reactivity descriptors, such as condensed Fukui functions, can further pinpoint the most reactive sites within a molecule. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA. These methods are instrumental in drug discovery and design.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling can provide detailed insights into the mechanisms of chemical reactions. While specific studies on the reaction pathways of Benzoxazole, 5-nitro-2-(2-thienyl)- were not found, theoretical calculations are generally used to determine structure-activity relationships and properties of benzoxazole derivatives. researchgate.net This can include modeling the transition states and intermediates to understand the energetic favorability of different reaction routes.

Intercalation Studies with Macromolecular Systems (e.g., DNA)

Benzoxazole derivatives have been investigated for their ability to interact with DNA. dntb.gov.ua Molecular docking studies are often employed to understand these interactions. For instance, the antibacterial activity of some 2-substituted benzoxazole derivatives has been linked to the inhibition of DNA gyrase, as suggested by molecular docking simulations. nih.gov These studies can reveal the specific binding modes and interactions, such as hydrogen bonding and π-stacking, between the benzoxazole derivative and the DNA molecule.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of new therapeutic agents. For benzoxazole derivatives, including those with nitro and thienyl substitutions, computational approaches have been instrumental in elucidating the structural requirements for their biological activities.

Although direct QSAR and SAR studies specifically on Benzoxazole, 5-nitro-2-(2-thienyl)- are not extensively detailed in publicly available literature, broader studies on related benzoxazole and nitroaromatic compounds provide significant insights. These studies often utilize computational techniques to build models that correlate the physicochemical properties of compounds with their biological activities.

For instance, 3D-QSAR studies on a series of benzoxazole derivatives as potential anticancer agents have been performed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models help in understanding the relationship between the three-dimensional structure of the molecules and their activity against various cancer cell lines. nih.gov The insights gained from such analyses are crucial for optimizing the lead compounds to enhance their potency. nih.gov

In a broader context, QSAR studies have been successfully applied to other nitro-containing heterocyclic compounds to understand their therapeutic potential. For example, a QSAR study on a series of 2-(nitroaryl)-5-(nitrobenzylsulfinyl and sulfonyl)-1,3,4-thiadiazole derivatives as antitubercular agents revealed that electronic distribution is a key determinant of their activity. researchgate.net Similarly, QSAR models developed for (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives as antileishmanial agents have shown good predictive ability, aiding in the design of new, more potent compounds. researchgate.net These examples underscore the power of QSAR in guiding the structural modifications of nitroaromatic compounds to improve their biological profiles.

The general findings from SAR studies on related benzoxazole derivatives indicate that the nature and position of substituents on the benzoxazole ring system significantly influence their biological activity. For example, in a study of benzoxazole derivatives for antifungal activity, compounds with electron-withdrawing groups like chloro and nitro at specific positions on the phenyl ring attached to the benzoxazole core showed varied inhibitory activities against different fungal strains. farmaciajournal.com

The table below summarizes the key findings from representative QSAR/SAR studies on related compound classes, which can be extrapolated to understand the potential structure-activity landscape of Benzoxazole, 5-nitro-2-(2-thienyl)-.

Compound Class Biological Activity Key Findings from Computational Studies
Benzoxazole derivativesAnticancer3D-QSAR models (CoMFA and CoMSIA) highlighted the importance of steric and electrostatic fields for activity against various cancer cell lines. nih.gov
2-(Nitroaryl)-1,3,4-thiadiazole derivativesAntitubercularQSAR models indicated that electronic properties are crucial for the antimycobacterial activity. researchgate.net
(5-Nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivativesAntileishmanialMultiple linear regression (MLR), non-linear regression (RNLM), and artificial neural network (ANN) models showed good predictive capabilities for antileishmanial activity. researchgate.net
Benzoxazole derivativesAntifungalSAR analysis suggested that the type and position of substituents on the phenyl ring are critical for antifungal potency. farmaciajournal.com

Predictive Modeling of Chemical Behavior, Stability, and Conformations

Computational chemistry provides powerful tools for predicting the chemical behavior, stability, and preferred three-dimensional structures (conformations) of molecules like Benzoxazole, 5-nitro-2-(2-thienyl)-. These predictions are vital for understanding the molecule's reactivity, potential metabolic pathways, and interactions with biological targets.

Chemical Behavior: The chemical behavior of Benzoxazole, 5-nitro-2-(2-thienyl)- is largely dictated by the electronic properties of its constituent parts: the benzoxazole ring, the electron-withdrawing nitro group, and the electron-rich thienyl group. The nitro group is known to be a key pharmacophore in many antimicrobial compounds, often undergoing metabolic reduction to generate reactive nitroso and hydroxylamine (B1172632) intermediates that can induce cellular damage in pathogens. The thiophene (B33073) ring, on the other hand, is a common moiety in many pharmaceuticals and can influence the compound's metabolic stability and pharmacokinetic properties. Predictive models can calculate properties such as the molecule's electrostatic potential surface, which can indicate regions susceptible to nucleophilic or electrophilic attack, thus predicting its reactivity.

Stability: The stability of the molecule can be assessed computationally by calculating its total energy and the energies of its frontier molecular orbitals (HOMO and LUMO). A large HOMO-LUMO gap generally implies higher kinetic stability. The presence of the nitro group can make the molecule susceptible to reduction, which is a key aspect of its biological activity in certain contexts. Theoretical studies on related nitroaromatic compounds often focus on their reduction potentials and the stability of the resulting radical anions.

Ab initio calculations and density functional theory (DFT) are commonly employed methods for these predictive studies. For instance, vibrational spectroscopic studies combined with ab initio calculations have been used to analyze the structure of related molecules like 5-nitro-2-(p-fluorophenyl)benzoxazole. nih.gov Such studies provide detailed information about bond lengths, bond angles, and vibrational frequencies, which are essential for a complete understanding of the molecule's structure and stability.

The following table summarizes the types of computational predictions that can be made for Benzoxazole, 5-nitro-2-(2-thienyl)- and their significance.

Predicted Property Computational Method Significance
Molecular GeometryQuantum Mechanics (e.g., DFT)Provides optimized bond lengths and angles, defining the molecule's basic structure.
Conformational EnergiesQuantum Mechanics (e.g., DFT)Identifies the most stable three-dimensional shapes of the molecule.
Electrostatic PotentialQuantum Mechanics (e.g., DFT)Reveals electron-rich and electron-poor regions, predicting sites of chemical reactivity.
Frontier Molecular Orbitals (HOMO/LUMO)Quantum Mechanics (e.g., DFT)The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and reactivity.
Vibrational FrequenciesQuantum Mechanics (e.g., DFT)Can be correlated with experimental infrared and Raman spectra to confirm the structure.

Mechanistic Studies of Benzoxazole, 5 Nitro 2 2 Thienyl in Biological Systems Excluding Clinical Aspects

Investigation of Molecular Targets and Binding Mechanisms

The biological effects of Benzoxazole (B165842), 5-nitro-2-(2-thienyl)- and related benzoxazole derivatives stem from their interactions with specific molecular targets within cells. These interactions can lead to the inhibition of essential enzymes, modulation of receptor activity, and interference with fundamental cellular processes.

Interaction with Bacterial Enzymes (e.g., DNA Gyrase)

A key area of investigation has been the antibacterial potential of benzoxazole derivatives, with DNA gyrase emerging as a significant molecular target. nih.gov DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.govmdpi.com The absence of this enzyme in higher eukaryotes makes it an attractive target for the development of antibacterial agents. nih.gov

Molecular docking studies have suggested that the antibacterial activity of certain 2-substituted benzoxazole derivatives can be attributed to their ability to inhibit DNA gyrase. nih.gov These studies predict the binding orientation of the benzoxazole compounds within the active site of the enzyme, providing insights into the structure-activity relationship. For instance, benzoxazole derivatives have been identified as inhibitors of DNA gyrase, and their antibacterial efficacy is linked to this inhibition. nih.gov The benzoxazole scaffold, along with related structures like benzimidazole (B57391) and benzothiazole (B30560), has been explored for its potential to inhibit this vital bacterial enzyme. nih.govnih.govrsc.org

Targeting Fungal Pathogens: Mechanistic Insights

While the primary focus has often been on antibacterial activity, benzoxazole derivatives have also demonstrated antifungal properties. jocpr.comnih.gov The mechanisms underlying their effects on fungal pathogens are an area of active research. Fungi are a significant cause of allergic diseases, and understanding how compounds like benzoxazoles interact with fungal cells is crucial for developing new antifungal therapies. plos.org

Some benzoxazole derivatives have shown activity against fungal species such as Candida albicans and Aspergillus niger. jocpr.com The proposed mechanisms often parallel those seen in bacteria, with the potential for inhibiting essential fungal enzymes. However, the specific molecular targets within fungal cells are still being elucidated. The structural features of benzoxazoles, including the presence of specific substituents, can influence their antifungal potency and selectivity. jocpr.com

Modulation of Receptor Activity (e.g., 5-HT3 receptor, Melatonin (B1676174) receptors)

Beyond their antimicrobial effects, benzoxazole derivatives have been shown to interact with various receptors in mammalian systems, indicating their potential for a broader range of pharmacological applications.

5-HT3 Receptor: A series of 2-substituted benzoxazole carboxamides have been identified as potent antagonists of the human 5-HT3A receptor. nih.govresearcher.life The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists are used to treat conditions like chemotherapy-induced nausea and irritable bowel syndrome. beilstein-journals.org The nature of the substituent at the 5-position of the benzoxazole ring has been found to significantly affect the compound's potency at the 5-HT3 receptor. For example, 5-chloro derivatives have demonstrated increased potency. nih.gov

Melatonin Receptors: Benzoxazole derivatives have also been synthesized and evaluated as ligands for melatonin receptors (MT1 and MT2). nih.govnih.gov These G protein-coupled receptors are involved in regulating circadian rhythms. Structure-activity relationship studies have led to the identification of benzoxazole derivatives with high affinity for both MT1 and MT2 receptors, establishing the benzoxazole nucleus as a viable pharmacophore for melatoninergic ligands. nih.gov

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a well-established mechanism for anticancer and antimicrobial activity. While direct evidence for DNA binding and intercalation by Benzoxazole, 5-nitro-2-(2-thienyl)- is not extensively detailed in the provided search results, the general class of nitroaromatic compounds, to which it belongs, has been implicated in such interactions. The planar nature of the benzoxazole ring system could potentially facilitate intercalation between DNA base pairs, leading to disruption of DNA replication and transcription. Further research is needed to specifically elucidate the DNA binding properties of this particular compound.

Role of the Nitro Group in Modulating Biological Activity and Mechanistic Pathways

The nitro (NO2) group is a critical functional group that significantly influences the biological activity of many compounds, including Benzoxazole, 5-nitro-2-(2-thienyl)-. nih.govresearchgate.net It can act as both a pharmacophore, contributing directly to the therapeutic effect, and a toxicophore, responsible for potential toxicity. nih.govresearchgate.net

The biological activity of many nitro compounds is dependent on the enzymatic reduction of the nitro group. nih.gov This reduction can lead to the formation of reactive intermediates, such as nitro anion radicals, which can induce cellular damage and are often central to the antimicrobial mechanism of action. nih.gov For instance, the activity of 5-nitroimidazole derivatives relies on the intracellular reduction of the nitro group. nih.gov

Influence of the Thienyl Moiety on Mechanistic Selectivity and Potency

The thienyl (a thiophene (B33073) ring) moiety at the 2-position of the benzoxazole core also plays a crucial role in determining the compound's biological profile. The thiophene ring is a common heterocyclic structure in many pharmacologically active molecules and can influence factors such as binding affinity, selectivity, and metabolic stability.

Structure-Based Rational Design Principles for Benzoxazole, 5-nitro-2-(2-thienyl)- Analogues

The design of analogues of Benzoxazole, 5-nitro-2-(2-thienyl)- can be guided by established structure-activity relationships (SAR) for the benzoxazole class. The substituents at the 2 and 5-positions of the benzoxazole ring are consistently identified as key determinants of biological activity. nih.gov

The Role of the 5-Nitro Group: The presence of a nitro group at the 5-position is a common strategy to enhance the biological potency of benzoxazoles. Studies have shown that 5-nitro benzoxazole derivatives exhibit significant antimicrobial and anthelmintic activities. jocpr.comresearchgate.net Therefore, retaining the 5-nitro group is a primary consideration in the design of potent analogues. Modifications could involve shifting the nitro group to other positions on the benzene (B151609) ring to modulate activity and selectivity, though the 5-position is often favored.

Furthermore, the entire 2-thienyl group can be replaced with other heterocyclic or aromatic systems to explore different binding pockets of a target enzyme or receptor. Research on 2-substituted benzoxazoles has demonstrated that a wide range of moieties, from simple alkyl chains to complex aromatic systems, can be accommodated at this position, leading to a diverse spectrum of biological activities. researchgate.net

Linker Chemistry: For certain applications, such as the design of enzyme inhibitors, a linker can be introduced between the benzoxazole core and the 2-position substituent. This approach has been successfully used to develop benzoxazole-based inhibitors of VEGFR-2, where a thioacetamido linker was employed. nih.gov The length and flexibility of such a linker are critical parameters that can be adjusted to achieve optimal positioning of the pharmacophoric groups within the enzyme's active site.

The following table summarizes the biological activities of some representative benzoxazole derivatives, highlighting the influence of substituents on their potency.

Compound ClassSubstituentsBiological ActivityReference
5-Nitro-1,3-benzoxazole derivativesVaried at 2-positionAnthelmintic (β-tubulin inhibition) researchgate.net
2-Aryl-benzoxazolesVaried at 2 and 5-positionsAdenosine (B11128) A2A receptor antagonists nih.gov
2-Substituted benzoxazolesVaried at 2-positionVEGFR-2 inhibition, anti-proliferative nih.gov
5-Nitro-2-heteroaryl-1,3,4-thiadiazoles2-(5-nitro-2-thienyl)Antibacterial (Gram-positive) ut.ac.ir

Future Research Directions and Challenges for Benzoxazole, 5 Nitro 2 2 Thienyl

Emerging Synthetic Strategies for Highly Functionalized Benzoxazole (B165842) Derivatives

The synthesis of benzoxazole derivatives has seen a significant surge, with numerous pathways being developed to create highly functionalized molecules. rsc.org A primary and extensively used starting material for these syntheses is 2-aminophenol (B121084). rsc.orgresearchgate.net Recent advancements since 2018 have focused on diverse and well-organized synthetic methodologies that utilize 2-aminophenol in conjunction with a variety of reactants like aldehydes, ketones, and acids under different catalytic conditions. rsc.orgresearchgate.net

Modern strategies increasingly employ novel catalysts to improve reaction efficiency and yield. These include nanocatalysts, metal catalysts, and ionic liquid catalysts. researchgate.net Green chemistry approaches are also gaining prominence; for instance, one method utilizes pre-heated fly-ash as a catalyst in toluene, while another employs microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govbohrium.com Another innovative technique involves an iodine-mediated oxidative cyclodesulfurization process, which offers an environmentally benign, single-step synthesis with good yields. nih.gov These emerging strategies are crucial for producing the structural diversity needed for broad biological screening and development.

Table 1: Comparison of Modern Synthetic Strategies for Benzoxazole Derivatives

Synthetic Strategy Key Reagents/Catalysts Advantages Reference
Nanocatalysis 2-aminophenol, various reactants, nanocatalysts High efficiency, varied substrate scope researchgate.net
Microwave-Assisted Synthesis 2-mercapto benzoxazole, various reactants Reduced reaction time, improved yields bohrium.comtandfonline.com
Green Chemistry Approach 2-aminophenol, aldehyde, fly-ash catalyst Environmentally friendly, avoids colloidal formation nih.gov
Oxidative Cyclodesulfurization Aminophenol, I2 (mediator) Environmentally benign, single-step process, good yields (70-80%) nih.gov
Metal/Ionic Liquid Catalysis 2-aminophenol, various reactants, metal or ionic liquid catalysts Well-organized methodologies, diverse reaction conditions rsc.orgresearchgate.net

Integration of Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies are becoming indispensable in the rational design of novel benzoxazole derivatives. bohrium.com Techniques like molecular docking are frequently used to simulate the interaction between a synthesized compound and its biological target, helping to elucidate its mechanism of action. nih.gov For example, docking studies have suggested that the antibacterial activity of certain benzoxazole derivatives can be linked to the inhibition of DNA gyrase. nih.gov Similarly, docking has been employed to study interactions with the VEGFR-2 enzyme and the adenosine (B11128) A2A receptor, guiding the design of new anticancer and neuroprotective agents, respectively. nih.govresearchgate.netnih.gov

Beyond docking, quantitative structure-activity relationship (QSAR) modeling is a powerful tool for predicting the biological activity of new compounds. mdpi.comyoutube.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to create predictive models based on a training set of compounds. bohrium.comtandfonline.com These models can achieve high predictive accuracy, providing valuable information for the design of new derivatives and helping to prioritize which compounds to synthesize and test, thereby saving significant time and resources. tandfonline.com

Table 2: Advanced Computational Methods in Benzoxazole Research

Computational Method Purpose/Application Example Target Reference
Molecular Docking Predicts ligand-receptor binding modes and interaction energies. DNA Gyrase, VEGFR-2, COX-2, Adenosine A2A Receptor nih.govtandfonline.comnih.govresearchgate.net
3D-QSAR (CoMFA/CoMSIA) Develops predictive models for biological activity based on molecular fields. COX-2 Enzyme bohrium.comtandfonline.com
Pharmacophore Modeling Identifies essential structural features required for biological activity. VEGFR-2 Kinase nih.gov
Density Functional Theory (DFT) Evaluates structural features, bond lengths, and angles of molecules. Acetylplatinum(II) Complexes mdpi.com

Exploration of Novel Biological Targets and Pathways Beyond Current Scope (non-clinical)

While benzoxazole derivatives have been successfully evaluated against a range of known biological targets, a significant area for future research lies in exploring novel targets and pathways beyond the current scope. The established activities of benzoxazoles provide a foundation for this exploration. For instance, several derivatives are known to induce apoptosis and inhibit cell proliferation by targeting proteins like Bcl-2 and VEGFR-2. nih.govnih.gov Future non-clinical research could expand from this to investigate other key proteins within the apoptotic cascade or other receptor tyrosine kinases involved in angiogenesis and cancer progression.

The broad-spectrum antimicrobial activity of benzoxazoles against various bacteria and fungi also points to untapped potential. nih.govnih.gov While inhibition of DNA gyrase and tyrosinase has been identified, many other essential microbial enzymes and pathways remain to be explored as potential targets. nih.govnih.gov Furthermore, given the structural versatility of the benzoxazole scaffold, future research could investigate its potential to modulate entirely new classes of targets, such as those involved in epigenetic regulation or protein-protein interactions, which are at the forefront of modern drug discovery. The development of antagonists for the adenosine A2A receptor for potential use in neurodegenerative diseases also opens a promising new therapeutic area for this class of compounds. nih.gov

Development of Comprehensive Structure-Activity Relationship Models for Enhanced Biological Specificity and Efficacy

The development of comprehensive Structure-Activity Relationship (SAR) models is crucial for transforming promising "hit" compounds into optimized "lead" molecules with enhanced specificity and efficacy. bohrium.com SAR is founded on the principle that similar molecules exhibit similar activities, and it seeks to define how specific structural modifications influence biological outcomes. youtube.com For benzoxazole derivatives, SAR studies have already yielded valuable insights; for example, the presence of a thiophene (B33073) substituent has been linked to strong activity in certain cancer cells, while the strategic placement of electron-withdrawing groups can enhance antimicrobial effects. researchgate.net

Future efforts must focus on creating more robust and predictive quantitative models (QSAR). mdpi.com These models go beyond qualitative observations by using computational methods to correlate a set of physicochemical or molecular descriptors with biological activity. youtube.com By developing validated QSAR models, researchers can predict the activity of novel, unsynthesized chemicals in silico. mdpi.com This predictive power allows for the rational design of derivatives with a higher probability of success, optimizing for potency against the intended target while minimizing potential off-target effects and toxicity. nih.gov The ultimate goal is to create a comprehensive framework that guides medicinal chemists in synthesizing the next generation of benzoxazole-based agents with superior biological profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-nitro-2-(2-thienyl)benzoxazole, and how do reaction conditions influence yield?

  • Methodological Answer : A solvent-free approach using 2-fluoro-5-nitroaniline and benzoyl chloride derivatives with potassium carbonate at 130°C achieves high yields via nucleophilic acyl substitution and intramolecular cyclization. Key factors include temperature control (to avoid side reactions) and stoichiometric ratios of reagents. Solvent-free conditions reduce purification complexity compared to traditional methods .

Q. How can vibrational spectroscopy (FTIR, FT-Raman) be used to confirm the molecular structure of 5-nitro-2-(2-thienyl)benzoxazole?

  • Methodological Answer : Assign characteristic peaks such as the nitro group’s asymmetric stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) in FTIR. The benzoxazole ring’s C=N stretch (~1620 cm⁻¹) and thienyl group vibrations (~700–900 cm⁻¹) should also be identified. DFT calculations (B3LYP/6-31G* basis set) validate experimental spectra by simulating vibrational modes .

Q. What are the primary biological activities reported for benzoxazole derivatives, and how does the 5-nitro-2-thienyl substituent modulate these effects?

  • Methodological Answer : The nitro group enhances redox activity, potentially targeting enzymes like NADPH oxidase, while the thienyl moiety improves π-π stacking with biological macromolecules. In vitro assays (e.g., MTT for cytotoxicity) and molecular docking (using AutoDock Vina) can quantify interactions with targets such as influenza virus A or cancer cell receptors .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) resolve contradictions in experimental data on the electronic properties of 5-nitro-2-(2-thienyl)benzoxazole?

  • Methodological Answer : DFT calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, while MD simulations assess stability in solvent environments. For example, discrepancies in redox potentials from cyclic voltammetry can be reconciled by simulating electron affinity and solvation effects .

Q. What strategies are effective for analyzing substituent effects on the bioactivity of 5-nitro-2-(2-thienyl)benzoxazole derivatives?

  • Methodological Answer : Use Hammett constants (σ) to correlate electron-withdrawing/donating groups (e.g., -NO₂, -CF₃) with biological potency. For instance, the nitro group’s electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. QSAR models can further validate these trends .

Q. How do electrochemical measurements (EIS, Tafel) and surface analysis (SEM, AFM) evaluate 5-nitro-2-(2-thienyl)benzoxazole as a corrosion inhibitor for N80 steel?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) quantifies charge transfer resistance, while Tafel plots determine inhibition efficiency. SEM/AFM imaging visualizes adsorbed inhibitor layers on steel surfaces. Synergy with DFT-derived adsorption energies (e.g., binding to Fe(110) surfaces) confirms mechanistic pathways .

Q. What experimental and computational approaches are used to study the interaction of 5-nitro-2-(2-thienyl)benzoxazole with G-quadruplex DNA?

  • Methodological Answer : UV-Vis titration measures binding constants (e.g., Tel22 G4), while molecular docking (HDOCK) identifies binding pockets. Fluorescence quenching assays and circular dichroism (CD) monitor conformational changes in DNA. MD simulations (>100 ns) assess stability of ligand-DNA complexes .

Q. How can synthetic byproducts or isomerization during benzoxazole synthesis be systematically identified and mitigated?

  • Methodological Answer : LC-MS and NMR (¹H, ¹³C, 2D-COSY) detect impurities like uncyclized intermediates or regioisomers. Optimizing reaction time and catalyst loading (e.g., K₂CO₃) minimizes side reactions. TLC monitoring at intermediate stages ensures pathway fidelity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.